(4-methylphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol
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Overview
Description
(4-methylphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol is an organic compound that features a unique structure combining a phenyl group, an imidazole ring, and a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-methylphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol typically involves multi-step organic reactions. One common method includes the alkylation of 4-methylphenyl with 1-methyl-2-propyl-1H-imidazole under basic conditions, followed by reduction to introduce the methanol group. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(4-methylphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The imidazole ring can be reduced under hydrogenation conditions.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophiles such as bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 4-methylbenzaldehyde or 4-methylbenzoic acid.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Scientific Research Applications
(4-methylphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4-methylphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, modulating their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The phenyl group can enhance the compound’s lipophilicity, aiding in its cellular uptake.
Comparison with Similar Compounds
Similar Compounds
(4-methylphenyl)(1-methyl-1H-imidazol-5-yl)methanol: Lacks the propyl group, which may affect its biological activity and solubility.
(4-methylphenyl)(1-methyl-2-ethyl-1H-imidazol-5-yl)methanol: Contains an ethyl group instead of a propyl group, potentially altering its pharmacokinetic properties.
(4-methylphenyl)(1-methyl-2-propyl-1H-imidazol-4-yl)methanol: The position of the substituent on the imidazole ring is different, which can influence its binding affinity to molecular targets.
Uniqueness
The presence of the propyl group in (4-methylphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol distinguishes it from other similar compounds, potentially offering unique pharmacological properties and improved solubility. The specific positioning of the substituents on the imidazole ring also contributes to its distinct chemical behavior and biological activity.
Properties
IUPAC Name |
(4-methylphenyl)-(3-methyl-2-propylimidazol-4-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-4-5-14-16-10-13(17(14)3)15(18)12-8-6-11(2)7-9-12/h6-10,15,18H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXMZDAHOUFAFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=C(N1C)C(C2=CC=C(C=C2)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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